2,2-Dimethyl-N-pyridin-2-yl-propionamide
Overview
Description
2,2-Dimethyl-N-pyridin-2-yl-propionamide, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Activation of Dioxygen
A study by Martinho, Blain, and Banse (2010) investigated the activation of dioxygen by a mononuclear non-heme iron complex involving 2,2-Dimethyl-N-pyridin-2-yl-propionamide. They characterized a Fe(III)(OOH) intermediate, showcasing the compound's role in mimicking enzymatic systems' reductive activation of O2. This process could have implications in understanding biochemical oxygen transport and activation mechanisms Activation of dioxygen by a mononuclear non-heme iron complex: characterization of a Fe(III)(OOH) intermediate.
Chemical Synthesis
Bonnet, Mongin, Trécourt, and Quéguiner (2001) explored the reactivity of magnesiated bases on substituted pyridines, including 2,2-dimethyl-N-(2-pyridyl)propanamide. Their work focused on the deprotonation and subsequent reactions leading to the synthesis of 2,3-disubstituted pyridines. This research contributes to the development of new synthetic methodologies in organic chemistry Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition?.
Coordination Chemistry
In coordination chemistry, a study by Fun et al. (2009) on the molecular structure of N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide provides insights into the compound's potential as a ligand for metal complexation. This research could be relevant for developing new materials with specific optical or electronic properties N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide.
Supramolecular Chemistry
Qin, Jennings, and Puddephatt (2003) explored the self-assembly in palladium(II) and platinum(II) chemistry using bis(pyridyl) ligands with bridging amide units, potentially including derivatives of this compound. Their work highlights the compound's utility in forming complex structures through hydrogen bonding and metal coordination, which is significant for the design of molecular devices and materials Self-assembly in palladium(II) and platinum(II) chemistry: the biomimetic approach.
Safety and Hazards
This compound has several hazard statements: H302, H317, H319, H335, indicating that it may be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Properties
IUPAC Name |
2,2-dimethyl-N-pyridin-2-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSPVYCZBDFPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359988 | |
Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-59-8 | |
Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Pivaloylamino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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